1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione
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Overview
Description
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure It features a furodioxol ring system fused with a diazinane ring, both of which are functionalized with hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions including cyclization, functional group transformations, and stereoselective modifications. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups on the ring systems can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups and the ring systems play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but they may involve interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione: This compound itself.
Other furodioxol derivatives: Compounds with similar ring systems but different functional groups.
Diazinane derivatives: Compounds with the diazinane ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H20N2O7 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H20N2O7/c1-13(2)21-8-7(5-17)20-11(9(8)22-13)15-3-6(4-16)10(18)14-12(15)19/h6-9,11,16-17H,3-5H2,1-2H3,(H,14,18,19)/t6?,7-,8-,9-,11-/m1/s1 |
InChI Key |
PSJNOSONCGDSOD-NFSOJESZSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3CC(C(=O)NC3=O)CO)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3CC(C(=O)NC3=O)CO)CO)C |
Origin of Product |
United States |
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